2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
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Overview
Description
2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes both pyridine and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of pyridine and pyrimidine derivatives. The reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve multi-step synthesis starting from readily available precursors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one can be compared with other similar compounds such as:
- 2-Methylthio-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific methylsulfanyl and propyl groups, which contribute to its distinct reactivity and potential applications .
Properties
CAS No. |
1082-97-9 |
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Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H17N3OS/c1-3-5-14-6-4-9-8(7-14)10(15)13-11(12-9)16-2/h3-7H2,1-2H3,(H,12,13,15) |
InChI Key |
LNIYRVDTMQFJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SC |
Origin of Product |
United States |
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